molecular formula C18H18O3 B3337939 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester CAS No. 832739-22-7

3-(Indan-5-yloxymethyl)-benzoic acid methyl ester

Cat. No. B3337939
CAS RN: 832739-22-7
M. Wt: 282.3 g/mol
InChI Key: YYIMLLCQNPKOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Indan-5-yloxymethyl)-benzoic acid methyl ester, also known as IBME, is a chemical compound that has been widely studied for its potential applications in scientific research. IBME is a derivative of benzoic acid that contains an indan-5-yloxymethyl group, which gives it unique properties that make it useful in a variety of research settings.

Mechanism of Action

The mechanism of action of 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester is not well understood, but it is believed to act as a prodrug that is converted to its active form in vivo. Studies have shown that 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester can be metabolized by esterases in the liver to form 3-(indan-5-yloxymethyl)benzoic acid, which has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(Indan-5-yloxymethyl)-benzoic acid methyl ester has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the immune response. 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester in lab experiments is that it is readily available and relatively easy to synthesize. 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester has also been shown to have anti-inflammatory properties, which make it useful in studies of inflammation and immune response. However, one limitation of using 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester in lab experiments is that its mechanism of action is not well understood, which makes it difficult to interpret the results of studies that use 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester.

Future Directions

There are several future directions for research involving 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester. One area of research is to further elucidate the mechanism of action of 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester and its metabolites. This could lead to a better understanding of the anti-inflammatory properties of 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester and its potential applications in drug discovery and development. Another area of research is to investigate the potential use of 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester in the treatment of other diseases, such as cancer and neurodegenerative disorders. Overall, 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester is a promising compound that has the potential to be used in a variety of scientific research settings.

Scientific Research Applications

3-(Indan-5-yloxymethyl)-benzoic acid methyl ester has been studied extensively for its potential applications in scientific research. One of the primary uses of 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester is as a building block in the synthesis of other compounds. For example, 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester can be used to synthesize 3-(indan-5-yloxymethyl)benzoic acid, which has been shown to have anti-inflammatory properties. 3-(Indan-5-yloxymethyl)-benzoic acid methyl ester has also been used in the synthesis of other compounds that have potential applications in drug discovery and development.

properties

IUPAC Name

methyl 3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-20-18(19)16-7-2-4-13(10-16)12-21-17-9-8-14-5-3-6-15(14)11-17/h2,4,7-11H,3,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIMLLCQNPKOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195884
Record name Methyl 3-[[(2,3-dihydro-1H-inden-5-yl)oxy]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoate

CAS RN

832739-22-7
Record name Methyl 3-[[(2,3-dihydro-1H-inden-5-yl)oxy]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[(2,3-dihydro-1H-inden-5-yl)oxy]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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